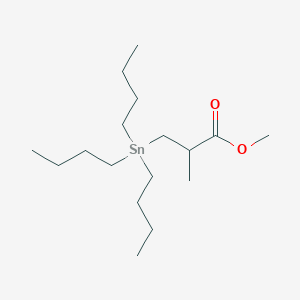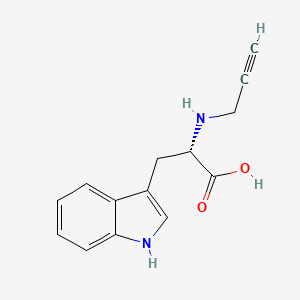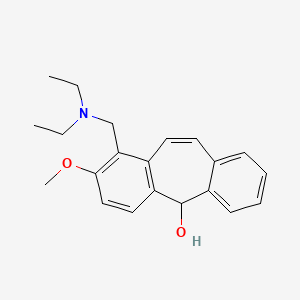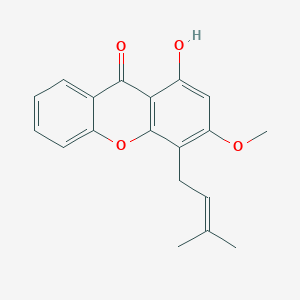
Methyl 2-methyl-3-(tributylstannyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-(tributylstannyl)propanoate is an organotin compound with the molecular formula C16H34O2Sn It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the alpha carbon is replaced by a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-(tributylstannyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-methylpropanoate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-3-(tributylstannyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly in the presence of strong bases like sodium tert-butoxide.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide) are commonly used.
Elimination: Strong bases like sodium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.
Major Products
Substitution: Formation of methyl 2-methyl-3-halopropanoates or methyl 2-methyl-3-alkoxypropanoates.
Elimination: Formation of alkenes such as methyl 2-methyl-2-propenoate.
Oxidation: Formation of tin oxides and carboxylic acids.
Reduction: Formation of alcohols such as methyl 2-methyl-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-(tributylstannyl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Stille coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-3-(tributylstannyl)propanoate involves the reactivity of the stannyl group. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the stannyl group facilitates the formation of alkenes through the removal of hydrogen atoms. The ester group can undergo hydrolysis to form carboxylic acids or reduction to form alcohols.
Comparación Con Compuestos Similares
Methyl 2-methyl-3-(tributylstannyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(tributylstannyl)propanoate: Lacks the methyl group on the alpha carbon, resulting in different reactivity and applications.
Methyl 2-methyl-3-(triphenylstannyl)propanoate: Contains a triphenylstannyl group instead of a tributylstannyl group, leading to different steric and electronic effects.
Methyl 2-methyl-3-(trimethylstannyl)propanoate: Contains a trimethylstannyl group, which is smaller and less bulky than the tributylstannyl group, affecting its reactivity.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propiedades
Número CAS |
51283-49-9 |
|---|---|
Fórmula molecular |
C17H36O2Sn |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-tributylstannylpropanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; |
Clave InChI |
BNQVTZBMBOFRQT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
